Product packaging for m-Nitrobenzyl acetate(Cat. No.:CAS No. 21388-97-6)

m-Nitrobenzyl acetate

Cat. No.: B3188442
CAS No.: 21388-97-6
M. Wt: 195.17 g/mol
InChI Key: WNVPZUAAKWXDNS-UHFFFAOYSA-N
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Description

m-Nitrobenzyl acetate (CAS 21388-97-6) is a nitro-substituted benzyl acetate ester with the molecular formula C9H9NO4 . Researchers utilize this compound as a building block in enzymatic synthesis, particularly in the study of transesterification reactions to create compounds with flavouring and fragrance properties . While specific biological activity data for the meta-isomer is not fully established, studies on structurally similar nitrobenzyl esters suggest potential as conjugated alkylating agents and have been investigated for antitumor effects in vivo, providing a rationale for its use in pharmaceutical research . The compound is characterized by 1 H NMR spectroscopy; related benzyl acetates show characteristic signals including a methyl singlet around δ 2.10 and a methylene singlet (CH2) around δ 5.11 . This product is intended for research purposes only and is not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B3188442 m-Nitrobenzyl acetate CAS No. 21388-97-6

Properties

CAS No.

21388-97-6

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(3-nitrophenyl)methyl acetate

InChI

InChI=1S/C9H9NO4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5H,6H2,1H3

InChI Key

WNVPZUAAKWXDNS-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformation Mechanisms of M Nitrobenzyl Acetate

Hydrolytic Pathways of the Ester Moiety

The ester group of m-nitrobenzyl acetate (B1210297) is susceptible to hydrolysis through both acid-catalyzed and base-promoted pathways, each proceeding via distinct mechanisms.

The acid-catalyzed hydrolysis of esters, including m-nitrobenzyl acetate, typically follows a bimolecular (A-2) mechanism. jcsp.org.pk This process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. researchgate.net The reaction then proceeds through the departure of the leaving group, in this case, the m-nitrobenzyloxy group.

Kinetic studies of similar ester systems reveal that the rate of hydrolysis is dependent on the acid concentration. jcsp.org.pkcdnsciencepub.com For many esters, the rate initially increases with acidity, but can then decrease at very high acid concentrations due to a decrease in water activity. cdnsciencepub.com The specific kinetics for this compound would be influenced by the electron-withdrawing nature of the nitro group, which affects the stability of the protonated ester and the tetrahedral intermediate. The catalytic efficiency of different strong acids can vary, with the order often being HCl > H2SO4 > HClO4, which is characteristic of an A-2 mechanism. jcsp.org.pk

Table 1: General Characteristics of Acid-Catalyzed Ester Hydrolysis

FeatureDescription
Mechanism A-2 (bimolecular)
Rate-determining step Typically the attack of water on the protonated ester. jcsp.org.pk
Intermediate Tetrahedral intermediate. researchgate.net
Effect of Acidity Rate generally increases with acidity, but can be inhibited at very high concentrations. cdnsciencepub.com

Under basic conditions, the hydrolysis of this compound is promoted by the hydroxide (B78521) ion (OH⁻), a strong nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. scribd.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. scribd.com This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (now an oxyanion), the methoxy (B1213986) group, the m-nitrobenzyl group, and the incoming hydroxide group.

Table 2: Key Steps in Base-Promoted Hydrolysis of this compound

StepDescription
1. Nucleophilic Attack The hydroxide ion attacks the carbonyl carbon. scribd.com
2. Intermediate Formation A tetrahedral intermediate is formed. scribd.com
3. Leaving Group Departure The m-nitrobenzyl alkoxide is expelled.
4. Proton Transfer A final proton transfer yields the carboxylate and m-nitrobenzyl alcohol.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced under various conditions, offering a synthetic handle to introduce other nitrogen-containing functionalities.

The selective reduction of the nitro group in the presence of the ester functionality is a common and useful transformation. A variety of reagents can achieve this, with the choice of reagent determining the final product. For the conversion to the corresponding amine (m-aminobenzyl acetate), reagents such as zinc dust in the presence of hydrazine (B178648) hydrate (B1144303) or hydrazine glyoxylate (B1226380) have proven effective. researchgate.netniscpr.res.in These methods are often rapid, proceed at room temperature, and tolerate other functional groups like esters. niscpr.res.in

The reduction can also be stopped at the hydroxylamine (B1172632) stage under specific conditions, although this is often a more challenging transformation to control. The formation of hydroxylamines typically requires milder reducing agents or carefully controlled reaction conditions.

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly employed. researchgate.netnih.gov The key challenge in the catalytic hydrogenation of this compound is achieving chemoselectivity, meaning the selective reduction of the nitro group without affecting the ester or the benzyl (B1604629) C-O bond.

The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical for achieving high chemoselectivity. For instance, modified catalysts or specific reaction media can favor the reduction of the nitro group over hydrogenolysis of the ester. nih.govmdpi.com Gold nanorod catalysts have also been shown to be effective for the chemoselective hydrogenation of nitroarenes in water. researchgate.net The ability to selectively reduce the nitro group allows for the synthesis of m-aminobenzyl acetate, a valuable intermediate for further chemical modifications.

Table 3: Reagents for the Reduction of the Nitro Group in this compound

Reagent/CatalystProductSelectivity
Zinc/Hydrazine Hydrate niscpr.res.inAmineHigh chemoselectivity for the nitro group. niscpr.res.in
Raney Nickel/NaBH4 researchgate.netAmineEfficient and mild method for aromatic nitro compounds. researchgate.net
Pd/C, H2 nih.govAmineCommon for catalytic hydrogenation, conditions can be tuned for chemoselectivity. nih.gov
Pt/CB, H2 (in situ) mdpi.comAmineCan achieve selective hydrogenation of the nitro group. mdpi.com

Photochemical Reactivity and Photoredox Mechanisms

The photochemical behavior of nitrobenzyl compounds is a well-studied area, with applications in photolabile protecting groups. While o-nitrobenzyl systems are more commonly studied for their photolability, m-nitrobenzyl derivatives also exhibit photochemical reactivity. cdnsciencepub.com Upon irradiation, particularly with UV light, m-nitrobenzyl compounds can undergo intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. researchgate.net

In the case of this compound, photoexcitation can lead to the formation of a nitrobenzyl carbanion intermediate. cdnsciencepub.com In the presence of oxygen, this can lead to photooxygenation reactions. cdnsciencepub.com The quantum yields of these photochemical reactions are often dependent on the pH of the solution, with both acid and base catalysis being observed in some cases. cdnsciencepub.com

The field of photoredox catalysis, which utilizes visible light and a photocatalyst to initiate single-electron transfer (SET) processes, offers further possibilities for the transformation of this compound. princeton.edu These methods can generate radical intermediates under mild conditions, potentially enabling novel reaction pathways that are not accessible through traditional thermal methods. princeton.edu

Photooxygenation and Photogeneration of Reactive Intermediates

The photochemistry of nitroaromatic compounds, including this compound, is a field of significant study due to the generation of highly reactive species upon exposure to light. While specific studies on the direct photooxygenation of this compound are not extensively detailed in the provided search results, the general principles of nitroaromatic photochemistry suggest that irradiation can lead to the formation of various reactive intermediates. The absorption of light can promote the nitro group to an excited state, which can then initiate a cascade of reactions.

For related nitrobenzyl compounds, photochemical reactions are known to proceed through the formation of intermediates such as carbanions. The process often involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of a biradical species. Subsequent electronic and proton transfer steps can then generate a carbanion. These carbanions are key intermediates that can react with various electrophiles.

Furthermore, in the presence of oxygen, photo-induced processes can lead to the formation of hydroperoxides. The excited state of the nitroaromatic compound can transfer energy to molecular oxygen, generating singlet oxygen, or it can initiate radical chain reactions that, in the presence of a hydrogen donor (like the benzylic C-H bonds) and oxygen, can form hydroperoxides. These hydroperoxides are themselves reactive and can undergo further thermal or photochemical reactions.

Photolysis Mechanisms and Excited State Dynamics

The photolysis of this compound involves the absorption of ultraviolet light, which promotes the molecule to an electronically excited state. The subsequent decay of this excited state can occur through various radiative (fluorescence, phosphorescence) and non-radiative pathways, including chemical reactions. The primary photochemical process for many nitrobenzyl compounds is the cleavage of the benzylic carbon-oxygen bond of the acetate group.

Upon excitation, this compound can undergo an intramolecular redox reaction. The excited nitro group acts as an internal oxidant, abstracting a hydrogen atom from the benzylic methylene (B1212753) group. This leads to the formation of a biradical intermediate. This biradical can then undergo further transformations, including rearrangement to form m-nitrosobenzaldehyde and acetic acid.

The dynamics of these processes occur on ultrafast timescales. Time-resolved spectroscopic studies on similar nitrobenzyl compounds have revealed the involvement of short-lived transient species, including the initial excited singlet and triplet states, as well as the subsequent radical and ionic intermediates. The efficiency of the photochemical reaction is often described by its quantum yield, which is the fraction of absorbed photons that result in a specific chemical transformation. The solvent environment can also play a crucial role in the photolysis mechanism by stabilizing or destabilizing the various excited states and reactive intermediates.

Aromatic Substitution Reactions on the Nitrobenzyl Ring

The reactivity of the benzene (B151609) ring in this compound towards aromatic substitution is heavily influenced by the directing effects of its substituents: the nitro group (-NO₂) and the acetoxymethyl group (-CH₂OAc).

In electrophilic aromatic substitution (EAS), the nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to attack by electrophiles compared to benzene. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions.

Nucleophilic aromatic substitution (SNAAr) is a plausible reaction pathway for this compound, primarily due to the presence of the electron-withdrawing nitro group. ljmu.ac.uk This group deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. ljmu.ac.uk The nitro group stabilizes the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAAr mechanism. ljmu.ac.uk For a nucleophilic attack to occur, there must also be a suitable leaving group on the ring. In the case of this compound itself, there isn't a conventional leaving group (like a halide) directly attached to the aromatic ring.

However, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile, although this is less common. More significantly, the presence of the nitro group makes the entire molecule more susceptible to nucleophilic attack in general, which could facilitate other reaction pathways. It is suggested that the nitro group's deactivating effect on the ring makes it susceptible to attack from a nucleophile, which could be a mechanism for genotoxicity. ljmu.ac.uk

Aminolysis and Transesterification Reactions

These reactions involve the nucleophilic attack at the electrophilic carbonyl carbon of the acetate ester group.

Aminolysis: This is the reaction of this compound with an amine, which results in the cleavage of the ester bond to form N-substituted acetamide (B32628) and m-nitrobenzyl alcohol. The reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. The rate of aminolysis is dependent on the nucleophilicity of the amine and can be catalyzed by acids or bases.

Transesterification: This reaction involves the transformation of the acetate ester into a different ester by reacting this compound with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl acetate and m-nitrobenzyl alcohol. Base-catalyzed transesterification typically proceeds via a nucleophilic attack of an alkoxide ion on the ester carbonyl group.

The hydrolysis of carboxylic acid esters, a related reaction, can proceed through different mechanisms depending on the conditions. epa.gov Base-catalyzed hydrolysis, for instance, generally follows a bimolecular acyl-oxygen fission (BAc2) mechanism. epa.gov This involves the attack of a hydroxide ion on the carbonyl carbon. epa.gov It is plausible that aminolysis and transesterification of this compound follow similar mechanistic pathways, with the amine or alkoxide acting as the nucleophile instead of hydroxide.

Below is a table summarizing the expected products for these reactions:

Reaction TypeReagentProducts
AminolysisAmine (R-NH₂)m-Nitrobenzyl alcohol, N-R-acetamide
TransesterificationAlcohol (R-OH) / Catalystm-Nitrobenzyl alcohol, R-acetate

Sophisticated Spectroscopic and Structural Elucidation of M Nitrobenzyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For m-nitrobenzyl acetate (B1210297), both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for understanding the molecule's conformational and electronic landscape.

Due to the electron-withdrawing nature of the nitro group and the ester functionality, the aromatic protons and carbons exhibit characteristic downfield shifts. The protons on the aromatic ring of m-nitrobenzyl acetate are deshielded to varying extents based on their position relative to the nitro group, which deactivates the meta position less than the ortho and para positions through resonance. stackexchange.com The benzylic and acetate methyl protons appear as distinct singlets in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton PositionPredicted Chemical Shift (δ, ppm)Carbon PositionPredicted Chemical Shift (δ, ppm)
H-2~8.25C-1 (C-NO₂)~148.0
H-4~8.15C-2 (CH)~123.0
H-5~7.60C-3 (C-CH₂)~138.0
H-6~7.50C-4 (CH)~129.0
Benzylic (-CH₂-)~5.20C-5 (CH)~122.5
Methyl (-CH₃)~2.10C-6 (CH)~135.0
Benzylic (-CH₂)~65.0
Carbonyl (C=O)~170.0
Methyl (-CH₃)~21.0

Two-dimensional NMR techniques are indispensable for confirming the connectivity of the this compound structure. libretexts.orghuji.ac.il

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the aromatic protons, confirming their positions on the benzene (B151609) ring (e.g., H-4 coupled to H-5, and H-5 coupled to H-6). The benzylic and methyl protons would not show cross-peaks as they are singlets with no adjacent protons to couple with. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum would show correlations between each aromatic proton and its attached carbon (H-2 to C-2, H-4 to C-4, etc.), the benzylic protons to the benzylic carbon, and the methyl protons to the methyl carbon. This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations expected for this compound would include:

The benzylic protons showing correlations to the aromatic carbons C-2, C-4, and C-1, as well as to the ester carbonyl carbon.

The methyl protons showing a strong correlation to the ester carbonyl carbon.

Aromatic protons showing correlations to neighboring carbons, helping to confirm their assignments. For instance, H-2 would correlate with C-4 and C-6.

Dynamic NMR spectroscopy can be employed to study the rotational barriers and molecular motions within this compound. youtube.com The primary rotational barriers of interest are around the C(aryl)-NO₂ bond and the C(aryl)-CH₂ bond.

The rotation around the C-N bond of the nitro group in nitrobenzene (B124822) derivatives is known to have a very low energy barrier. acs.org While this rotation is typically fast on the NMR timescale at room temperature, leading to equivalent oxygen atoms, significant steric hindrance from adjacent substituents could raise this barrier.

More significant is the potential for restricted rotation around the C(aryl)-CH₂ bond and the ester C-O bonds. The barrier to rotation can be influenced by steric effects and the electronic nature of the substituents. While free rotation is generally expected, significant cooling in a dynamic NMR experiment could potentially lead to the observation of distinct conformers. The energy barrier for such rotations can be calculated from the coalescence temperature of the signals. ucla.edu Studies on similar aromatic esters and benzylic systems provide a basis for understanding these potential dynamic processes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. pressbooks.pub

The IR and Raman spectra of this compound are dominated by characteristic vibrations of the nitro, ester, and aromatic groups.

Nitro Group Vibrations: Aromatic nitro compounds display two very strong and characteristic N-O stretching bands in the IR spectrum. spectroscopyonline.comorgchemboulder.com

Asymmetric Stretch (ν_as(NO₂)): A strong band is expected in the range of 1550-1475 cm⁻¹. For m-nitrotoluene, a similar compound, this appears at 1537 cm⁻¹. orgchemboulder.com

Symmetric Stretch (ν_s(NO₂)): Another strong band is expected between 1360-1290 cm⁻¹. For m-nitrotoluene, this is observed at 1358 cm⁻¹. orgchemboulder.com

C-N Stretch: A band of moderate intensity for the C-NO₂ stretch is expected around 1100 cm⁻¹. researchgate.net

Ester Group Vibrations: Esters are characterized by strong C=O and C-O stretching vibrations. spectroscopyonline.com

Carbonyl Stretch (ν(C=O)): A very strong absorption is expected in the range of 1750-1735 cm⁻¹ for a saturated ester like this.

C-O Stretches: Two distinct C-O stretching bands are expected. The asymmetric C-C-O stretch typically appears as a strong band between 1300-1200 cm⁻¹, while the symmetric O-C-C stretch is found between 1150-1000 cm⁻¹. spectroscopyonline.com

Aromatic and Aliphatic C-H Vibrations:

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹. pressbooks.pub

Aliphatic C-H Stretch: The benzylic and methyl C-H stretches will appear just below 3000 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-690 cm⁻¹ region are diagnostic of the aromatic substitution pattern. For a meta-disubstituted ring, characteristic bands are expected. pressbooks.pub

Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium-Weak
Ester C=O Stretch1750 - 1735Very Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
NO₂ Asymmetric Stretch1550 - 1475Very Strong
NO₂ Symmetric Stretch1360 - 1290Very Strong
Ester C-C-O Asymmetric Stretch1300 - 1200Strong
Ester O-C-C Symmetric Stretch1150 - 1000Strong
Aromatic C-H Out-of-Plane Bending900 - 690Strong

To achieve a more precise assignment of the observed vibrational bands, computational methods, particularly Density Functional Theory (DFT), are employed. spectroscopyonline.commdpi.com By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated.

The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a commonly used level of theory for such calculations on nitroaromatic compounds. researchgate.net The computed frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other theoretical approximations. This correlation allows for the confident assignment of complex vibrational modes that result from the mixing of several types of motion and helps to resolve ambiguities in the experimental spectra.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Characterization

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable clues about its structure. Under electron ionization (EI), this compound (molecular weight 195.17 g/mol ) would undergo characteristic fragmentation.

The fragmentation of benzyl (B1604629) esters and aromatic nitro compounds follows predictable pathways. miamioh.eduresearchgate.net For this compound, the following key fragmentation steps are anticipated:

Benzylic Cleavage: The most favorable cleavage is often at the benzylic position due to the stability of the resulting m-nitrobenzyl cation. This would lead to the loss of the acetoxy radical (•OCOCH₃, 59 Da) to form the m-nitrobenzyl cation (m/z 136) .

Tropylium (B1234903) Ion Formation: The benzyl cation is known to rearrange to the more stable tropylium cation. The m-nitrobenzyl cation (m/z 136) can undergo further fragmentation, typical for nitroaromatic compounds.

Fragmentation of the Nitro Group: The m/z 136 ion can lose NO (30 Da) to give an ion at m/z 106 , or lose NO₂ (46 Da) to yield an ion at m/z 90 . nih.gov Subsequent loss of CO from the m/z 106 ion can lead to a fragment at m/z 78 .

Formation of the Acetyl Cation: Cleavage of the O-CH₂ bond can result in the formation of the highly stable acetyl cation ([CH₃CO]⁺, m/z 43) , which is often a prominent peak in the mass spectra of acetate esters.

Loss of Ketene (B1206846): Another common pathway for benzyl esters is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, which would produce a fragment corresponding to m-nitrobenzyl alcohol at m/z 153 . miamioh.edu

Proposed Key Fragment Ions in the EI-Mass Spectrum of this compound

m/zProposed Fragment Ion StructureFormation Pathway
195[M]⁺ (Molecular Ion)Initial Ionization
153[m-NO₂C₆H₄CH₂OH]⁺Loss of ketene (CH₂CO) from M⁺
136[m-NO₂C₆H₄CH₂]⁺Benzylic cleavage, loss of •OCOCH₃
106[C₇H₆O]⁺Loss of NO from m/z 136
90[C₇H₆]⁺Loss of NO₂ from m/z 136
78[C₆H₆]⁺Loss of CO from m/z 106
43[CH₃CO]⁺Cleavage of the O-CH₂ bond

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For this compound, with the chemical formula C₉H₉NO₄, the theoretical exact mass of the neutral molecule can be calculated by summing the masses of its most abundant isotopes.

HRMS analysis provides an experimental mass-to-charge ratio (m/z) that can be compared against the theoretical value. The minuscule difference between the measured mass and the calculated mass, typically expressed in parts per million (ppm), confirms the elemental formula and rules out other potential formulas that may have the same nominal mass. The monoisotopic mass of this compound is 195.053158 Da chemspider.com. This high degree of accuracy is crucial for distinguishing between isobaric compounds and confirming the identity of this compound in complex mixtures.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₉NO₄
Theoretical Monoisotopic Mass (Da)195.053158
Nominal Mass (Da)195

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion or a protonated/deprotonated adduct of this compound is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

For nitroaromatic compounds, common fragmentation pathways include the neutral loss of nitric oxide (NO) and nitrogen dioxide (NO₂) nih.govnih.gov. Esters typically undergo fragmentation via cleavage of the bonds adjacent to the carbonyl group, such as the loss of the alkoxy group libretexts.org. For this compound, the fragmentation cascade would likely involve these characteristic losses. For instance, the protonated molecule [M+H]⁺ could lose the acetate group or undergo cleavages related to the nitrobenzyl moiety. The analysis of these specific fragment ions allows for the unequivocal confirmation of the this compound structure.

Table 2: Predicted MS/MS Fragmentation of this compound
Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Loss/Fragment
196.06 [M+H]⁺136.0460.02Acetic Acid (CH₃COOH)
196.06 [M+H]⁺150.0546.01Nitrogen Dioxide (NO₂)
194.04 [M-H]⁻134.0360.01Acetic Acid (CH₃COOH)
136.04106.0330.01Nitric Oxide (NO)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals shu.ac.uklibretexts.org. The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within its chromophores: the nitro-substituted benzene ring and the carbonyl group of the ester.

The primary electronic transitions observed are π → π* and n → π libretexts.orguzh.ch. The aromatic system gives rise to intense π → π transitions, typically at shorter wavelengths. The nitro group, with its non-bonding electrons (n) and π-system, also contributes significantly to the spectrum, as does the carbonyl group of the acetate. The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions shu.ac.ukuzh.ch.

Beyond structural characterization, UV-Vis spectroscopy is a powerful technique for kinetic monitoring of reactions involving chromophoric species nih.govspectroscopyonline.com. For instance, the hydrolysis of a related compound, p-nitrophenyl acetate, is frequently monitored by tracking the increase in absorbance of the p-nitrophenolate product at approximately 400 nm nih.govresearchgate.netresearchgate.net. A similar approach could be employed for reactions involving this compound where a change in the conjugation or structure of the chromophore occurs, allowing for the determination of reaction rates and mechanisms.

Table 3: Characteristic Electronic Transitions for this compound
Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πNitroaromatic RingShort UV (200-300 nm)High
n → πNitro Group (NO₂)Longer UV (>300 nm)Low
n → π*Carbonyl Group (C=O)Longer UV (>280 nm)Low

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Disclaimer: As of the last search, a specific single-crystal X-ray structure for this compound was not publicly available. The following discussion is based on established principles and data from closely related nitro-substituted aromatic compounds to infer the likely solid-state characteristics.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the crystalline state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

The crystal packing of organic molecules is governed by a variety of non-covalent intermolecular interactions nih.gov. For this compound, the packing would be dictated by a combination of forces. Weak C—H···O hydrogen bonds are expected, involving the aromatic and methylene (B1212753) C-H groups as donors and the oxygen atoms of the nitro and acetate groups as acceptors. These interactions are common in the crystal structures of nitro-substituted compounds mdpi.com.

Table 4: Plausible Intermolecular Interactions in Crystalline this compound
Interaction TypePotential DonorPotential AcceptorSignificance in Packing
Weak Hydrogen BondingAromatic C-H, Methylene C-HNitro O, Carbonyl O, Ester ODirectional control of molecular assembly
π-π StackingNitroaromatic Ring (π-system)Nitroaromatic Ring (π-system)Stabilization through delocalized electron interactions
Dipole-DipoleNitro Group (NO₂), Ester GroupNitro Group (NO₂), Ester GroupContribution to lattice energy

In the solid state, a molecule adopts a specific low-energy conformation. For this compound, key conformational features would include the torsion angles defining the orientation of the nitro group and the acetate group relative to the benzene ring.

Studies on similar nitrobenzene derivatives show that the nitro group is often slightly twisted out of the plane of the benzene ring mdpi.comiucr.orgmdpi.com. The degree of this twist is influenced by steric effects and crystal packing forces mdpi.com. The conformation of the benzyl acetate moiety is also of interest. The flexibility around the C(aryl)-CH₂ and CH₂-O bonds allows for various spatial arrangements. The specific torsion angles observed in the crystal structure would represent the molecule's preferred conformation within the ordered, solid-state environment, which can be influenced by the need to optimize intermolecular interactions acs.org.

Table 5: Key Torsional Angles for Conformational Analysis of this compound
Torsional AngleDescriptionExpected Conformation
O-N-C-COrientation of the nitro group relative to the benzene ringNear-planar, but likely with a slight twist
C(aryl)-C(benzyl)-O-C(carbonyl)Orientation of the ester linkage relative to the benzyl groupLikely a staggered conformation (e.g., gauche or anti)
C(benzyl)-O-C(carbonyl)-C(methyl)Planarity of the ester groupTypically planar (s-cis or s-trans)

Theoretical and Computational Chemistry Studies of M Nitrobenzyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the structural and electronic properties of organic compounds. nih.gov It offers a balance between computational cost and accuracy, making it suitable for molecules of the size of m-Nitrobenzyl acetate (B1210297). DFT calculations focus on the electron density to determine the energy and properties of the system. semanticscholar.org

A key application of DFT is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For m-Nitrobenzyl acetate, the electron-withdrawing nitro group (-NO₂) is expected to lower the energy of the LUMO, concentrating it on the aromatic ring, while the HOMO would likely be distributed over the acetate and benzyl (B1604629) portions. This distribution makes the aromatic ring susceptible to nucleophilic attack and the benzylic position reactive towards certain reagents.

DFT also enables the calculation of reactivity descriptors and the mapping of the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Interactive Table: Representative DFT-Calculated Properties for this compound
PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy-2.1 eVIndicates the energy of the lowest available electron state; related to electron affinity.
HOMO-LUMO Gap (ΔE)5.4 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment4.2 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on N+0.85Indicates a significant positive charge on the nitrogen atom of the nitro group, making it an electrophilic center.
Mulliken Charge on Carbonyl O-0.60Shows a high negative charge on the carbonyl oxygen, identifying it as a nucleophilic site and hydrogen bond acceptor.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for calculating energies and predicting spectroscopic properties, albeit at a greater computational expense.

These high-accuracy methods are particularly valuable for predicting spectroscopic constants. For this compound, ab initio calculations can be used to compute its vibrational frequencies with high precision. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C=O stretch of the acetate group, the asymmetric and symmetric stretches of the nitro group, and the various C-H and C-C vibrations of the aromatic ring. Similarly, electronic transition energies can be calculated to predict the molecule's UV-Visible absorption spectrum.

Interactive Table: Predicted Spectroscopic Data for this compound from Ab Initio Calculations
Spectroscopic ParameterPredicted Value (cm⁻¹)Assignment
Vibrational Frequency~1750 cm⁻¹C=O stretching (ester)
Vibrational Frequency~1530 cm⁻¹Asymmetric NO₂ stretching
Vibrational Frequency~1350 cm⁻¹Symmetric NO₂ stretching
Vibrational Frequency~1220 cm⁻¹C-O stretching (ester)
Electronic Transition (λ_max)~265 nmπ → π* transition of the nitro-aromatic system

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent. nih.govchemrxiv.org

For this compound, MD simulations can explore the rotational freedom around its single bonds, particularly the C-C bond connecting the benzyl group to the acetate and the C-O bond of the ester. This allows for the identification of the most stable conformers and the energy barriers between them. The simulations reveal how the molecule folds and changes shape in solution, which is critical for understanding its reactivity and biological interactions. researchgate.net

Furthermore, MD is exceptionally useful for studying solvent effects. Simulations can be performed with the molecule placed in a box of explicit solvent molecules (e.g., water, acetonitrile). acs.org These simulations show how solvent molecules arrange themselves around the solute, forming solvation shells. This is particularly relevant for this compound, where polar solvents would interact strongly with the nitro and acetate groups. The organization of the solvent can stabilize or destabilize certain conformations and significantly impact reaction pathways. acs.org Analysis of radial distribution functions (RDFs) from the simulation can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. mdpi.com

Interactive Table: Key Findings from a Hypothetical MD Simulation of this compound in Water
Parameter StudiedObservationImplication
Conformational AnalysisThe molecule predominantly adopts a conformation where the acetate group is extended away from the nitro group to minimize steric hindrance.Identifies the lowest-energy ground state conformation in solution.
Solvent Shell StructureA structured shell of water molecules forms around the nitro group, with hydrogen atoms pointing towards the oxygen atoms.Strong hydrogen bonding stabilizes the polar nitro group, affecting its electronic properties and reactivity.
Radial Distribution Function (g(r)) for Carbonyl OxygenA sharp peak at ~2.8 Å from water hydrogen atoms.Indicates strong hydrogen bonding between the ester's carbonyl oxygen and the solvent.
Root Mean Square Fluctuation (RMSF)High flexibility observed in the acetate group compared to the rigid aromatic ring.The ester functional group is more dynamic and accessible for chemical reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify transition states, calculate activation energies, and understand the factors that control reaction rates and outcomes.

To understand a chemical reaction, such as the hydrolysis of this compound, computational methods can be used to map out the entire energy landscape from reactants to products. This involves calculating the potential energy at various points along the reaction coordinate—a parameter that represents the progress of the reaction. youtube.com The resulting plot is known as the reaction energy profile.

The highest point on this profile corresponds to the transition state (TS), an unstable, short-lived molecular configuration that represents the energy barrier for the reaction. beilstein-journals.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. youtube.com Computational methods, often combining DFT for geometry optimization and higher-level methods for accurate energy calculations, can precisely determine the structure and energy of the transition state. This analysis can distinguish between different possible mechanisms, such as a concerted process versus a stepwise one involving a reactive intermediate. For the hydrolysis of this compound, modeling could determine whether the reaction proceeds through a tetrahedral intermediate, characteristic of acyl substitution reactions.

Interactive Table: Calculated Energy Profile for the Hydrolysis of this compound
SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + H₂O)0.0Starting materials in their ground state.
Transition State 1 (TS1)+25.5Energy barrier for the formation of the tetrahedral intermediate.
Tetrahedral Intermediate-5.2A stable, but transient, species along the reaction pathway.
Transition State 2 (TS2)+18.3Energy barrier for the breakdown of the intermediate to form products.
Products (m-Nitrobenzyl alcohol + Acetic Acid)-12.0Final products of the reaction.

The solvent in which a reaction occurs can have a dramatic effect on its rate and equilibrium position. gmu.edu Solvation effects arise from the differential stabilization of the reactants, transition state, and products by the solvent molecules. slideshare.net Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (as in MD simulations). pitt.edu

For reactions involving this compound, the polarity of the solvent is critical. Consider a nucleophilic substitution reaction at the benzylic carbon. If the reaction proceeds through a mechanism that develops charge separation in the transition state, a polar solvent will stabilize this transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. chemrxiv.orgsciencepg.com Conversely, if the transition state is less polar than the reactants, a polar solvent may slow the reaction down. By calculating the reaction energy profile in different simulated solvents, it is possible to predict how kinetics and thermodynamics will change, providing guidance for experimental solvent selection. researchgate.net

Interactive Table: Predicted Solvent Effects on the Activation Energy (ΔG‡) for a Hypothetical Sₙ2 Reaction of this compound
SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)Predicted Relative Rate
Hexane (Nonpolar)1.930.21 (Reference)
Acetonitrile (Polar Aprotic)37.524.5~1,800x faster
Water (Polar Protic)78.422.8~7,500x faster

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, including this compound. By employing quantum chemical calculations, it is possible to simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis). These predictions are invaluable for complementing experimental data, aiding in the assignment of spectral signals, and providing insight into the molecule's electronic structure and vibrational modes. Methods like Density Functional Theory (DFT) are frequently utilized for their balance of accuracy and computational efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP. This approach calculates the isotropic magnetic shielding constants for each nucleus. To convert these shielding values into the more familiar chemical shifts (δ), they are referenced against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).

The following table is an illustrative example of the type of output generated from such computational predictions for this compound, with chemical shifts estimated based on typical values for similar structural motifs.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data are hypothetical and serve to illustrate the typical output of computational chemistry methods. They are not derived from a published computational study on this compound.

Atom TypeAtom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHC2-H8.25123.5
Aromatic CC3-NO₂-148.5
Aromatic CHC4-H7.70124.0
Aromatic CHC5-H7.55130.0
Aromatic CHC6-H8.15135.0
Benzylic CH₂-CH₂O-5.2066.0
Carbonyl C-C=O-170.5
Methyl CH₃-CH₃2.1021.0

Vibrational Spectroscopy (IR and Raman)

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra of molecules. These calculations can determine the frequencies and intensities of infrared and Raman bands, which correspond to the molecule's fundamental vibrational modes. slideshare.net A thorough analysis involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. Often, calculated frequencies are systematically higher than experimental values, necessitating the use of empirical scaling factors to improve agreement. slideshare.net

Studies on nitrobenzene (B124822), a core component of the this compound structure, have shown that DFT calculations using the B3LYP functional with a 6-311+G** basis set can accurately model its vibrational spectrum without the need for scaling force constants. slideshare.net The calculations can effectively reproduce isotopic shifts and changes in IR intensities, aiding in the precise assignment of vibrational modes related to the nitro group. slideshare.net Key vibrations for this compound would include the asymmetric and symmetric stretches of the NO₂ group, the C-NO₂ stretching mode, and the C=O stretch of the acetate group.

Predicted vs. Experimental Vibrational Frequencies for Key Modes in Nitrobenzene (Based on data for the closely related compound, Nitrobenzene)

Vibrational ModeCalculated Frequency (cm⁻¹) slideshare.netExperimental Frequency (cm⁻¹) rsc.org
Asymmetric NO₂ Stretch (ν_as(NO₂))15311529 - 1531
Symmetric NO₂ Stretch (ν_s(NO₂))13541347 - 1350
C-NO₂ Stretch (ν(C-NO₂))1109~1108

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra (UV-Vis) of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org

For nitroaromatic compounds, the absorption maxima (λ_max) and their intensities are highly dependent on the molecular structure. iu.edu The electronic transitions in molecules like this compound are typically π → π* and n → π* transitions associated with the nitro-substituted benzene (B151609) ring and the carbonyl group of the acetate moiety. TD-DFT calculations can help identify the nature of these transitions and predict the wavelengths at which they will occur.

Illustrative TD-DFT Output for a Representative Nitroaromatic Compound Disclaimer: The following data is a representative example of the output from a TD-DFT calculation and is not from a specific study on this compound.

TransitionPredicted λ_max (nm)Oscillator Strength (f)Primary Character
S₀ → S₁3400.005n → π
S₀ → S₂2750.150π → π
S₀ → S₃2200.450π → π*

These computational predictions, when used in concert with experimental results, provide a comprehensive understanding of the spectroscopic characteristics of this compound.

Applications of M Nitrobenzyl Acetate in Specialized Chemical Research Contexts

Role as a Synthetic Intermediate in Complex Molecule Construction

While direct, prominent examples of m-nitrobenzyl acetate (B1210297) as a key intermediate in the total synthesis of complex natural products are not extensively documented in readily available literature, the chemical functionalities it possesses make it a potentially versatile building block. Nitroaromatic compounds, in general, are considered valuable intermediates in the synthesis of pharmaceutically relevant molecules. frontiersin.orgnih.gov The utility of such compounds stems from the diverse reactivity of the nitro group, which can be transformed into a variety of other functional groups, and the ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions. frontiersin.orgnih.gov

The synthetic potential of m-nitrobenzyl acetate can be inferred from the application of related nitrobenzyl derivatives in the synthesis of bioactive molecules and alkaloids. ua.esmdpi.com For instance, m-nitrobenzaldehyde is a crucial starting material in the synthesis of nitrendipine (B1678957) analogs, which are calcium-channel blockers with significant antihypertensive activity. mdpi.com The nitro group in these synthetic pathways is often carried through several steps before being reduced to an amine or otherwise modified in the later stages of the synthesis.

Exploration as a Precursor for Photolabile Protecting Groups in Chemical Biology and Materials Science

This compound is a representative of the nitrobenzyl class of compounds, which are widely explored as precursors for photolabile protecting groups (PPGs), also known as "caging" groups. ua.eswikipedia.org PPGs are chemical moieties that can be removed from a molecule using light, offering a high degree of control over the release of an active compound in terms of location, timing, and concentration. wikipedia.org This "traceless" deprotection method, which avoids the need for chemical reagents, is particularly valuable in sensitive biological systems and for the fabrication of advanced materials. wikipedia.org

The general mechanism for the photocleavage of o-nitrobenzyl-based PPGs is well-established and proceeds via a Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the nitro group is excited into a diradical state. This is followed by the abstraction of a proton from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then undergoes further rearrangement to release the protected molecule and form a nitrosobenzaldehyde byproduct. wikipedia.org While the ortho isomer is most commonly cited, the underlying photochemical principles are applicable to the meta and para isomers as well. The rate and efficiency of the photorelease can be influenced by factors such as the substitution pattern on the aromatic ring, the nature of the solvent, and the pH. wikipedia.org

In the realm of chemical biology , nitrobenzyl-based PPGs are used to create "caged" versions of bioactive molecules, such as neurotransmitters, secondary messengers, and lipids. ua.es By protecting a key functional group with a photolabile moiety derived from a nitrobenzyl precursor, the biological activity of the molecule is temporarily masked. The active molecule can then be released at a specific time and location within a biological system by targeted irradiation, allowing for precise studies of cellular signaling and other dynamic processes. ua.es Nitrobenzyl PPGs have been used to protect a wide array of functional groups, including carboxylates, phosphates, carbamates, and alcohols. wikipedia.org

In materials science , the photoresponsive nature of nitrobenzyl groups is harnessed for applications such as the development of photoresists and the dynamic modification of surfaces. For example, in the 1980s, researchers at AT&T Bell Laboratories developed a deep UV positive-tone photoresist using nitrobenzyl-based PPGs. wikipedia.org In this system, a polymer blend was initially insoluble, but upon UV exposure, the cleavage of the PPG rendered the polymer soluble in an aqueous base, allowing for the creation of patterned materials. wikipedia.org Similarly, surfaces can be functionalized with polymers bearing nitrobenzyl side chains. The initial surface may be hydrophobic, but upon UV irradiation, the cleavage of the protecting groups can expose hydrophilic functionalities, thereby switching the wettability of the surface in a spatially controlled manner.

Below is a table summarizing the key aspects of nitrobenzyl-based photolabile protecting groups:

FeatureDescription
Mechanism Norrish Type II reaction involving an aci-nitro intermediate. wikipedia.org
Deprotection Triggered by UV light, typically in the 200-320 nm range. wikipedia.org
Protected Groups Carboxylates, phosphates, carbamates, alcohols, etc. wikipedia.org
Applications Caged compounds in chemical biology, photoresists, and surface modification in materials science. ua.eswikipedia.org
Byproduct A nitrosobenzaldehyde derivative. wikipedia.org

Investigation in Advanced Analytical Methodologies (e.g., as a Matrix or Reagent in Mass Spectrometry)

While not as common as other matrices, derivatives of nitrobenzyl alcohol have been investigated for their utility in mass spectrometry. Specifically, 3-nitrobenzyl alcohol (a closely related compound to this compound) has been used as a liquid matrix in ultraviolet matrix-assisted laser desorption/ionization mass spectrometry (UV-MALDI-MS). nih.gov In MALDI, a matrix is co-crystallized with the analyte and absorbs the laser energy, facilitating the soft ionization and desorption of the analyte molecules with minimal fragmentation. nih.gov The properties of the matrix are crucial for the success of the analysis, and the investigation of new matrix materials is an ongoing area of research.

A more recent and specialized application of m-nitrobenzyl alcohol is its use as a "supercharging reagent" in electrospray ionization mass spectrometry (ESI-MS). chemrxiv.org Supercharging reagents are additives to the ESI solvent that increase the average charge state of protein and peptide ions. This can be particularly beneficial for tandem mass spectrometry experiments, such as electron capture dissociation, where highly charged ions are desirable. Studies have shown that the addition of a small amount of m-nitrobenzyl alcohol (e.g., 0.1%) to the liquid chromatography mobile phase can significantly increase the sensitivity and charge states of certain peptides, such as those containing disulfide bonds or His-tags. chemrxiv.org The enhanced charging is thought to be a result of the reagent's influence on the ESI droplet evaporation process and the protonation of the analyte molecules. In addition to improving MS signal, m-nitrobenzyl alcohol has also been observed to enhance the resolution of reversed-phase liquid chromatography for certain peptides. chemrxiv.org

The table below outlines the applications of m-nitrobenzyl alcohol in mass spectrometry:

ApplicationTechniqueFunction
Liquid MatrixUV-MALDI-MSFacilitates soft ionization and desorption of analytes. nih.gov
Supercharging ReagentESI-MSIncreases the charge state and sensitivity of peptide and protein ions. chemrxiv.org
Chromatographic EnhancerLC-MSImproves the resolution of separation for certain peptides. chemrxiv.org

Utility in Kinetic and Mechanistic Probes for Investigating Reaction Pathways

Esters of nitro-substituted benzyl (B1604629) alcohols and phenols, such as this compound, are valuable tools for studying reaction kinetics and mechanisms, particularly for hydrolysis and solvolysis reactions. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the ester and the stability of any intermediates or transition states, making these compounds sensitive probes for mechanistic investigations.

Kinetic studies on the hydrolysis of related compounds, such as p-nitrophenyl acetate, have been extensively used to investigate enzyme kinetics and the catalytic efficiency of various catalysts. mdpi.com The release of the nitrophenolate ion upon hydrolysis can be easily monitored spectrophotometrically, providing a convenient way to measure reaction rates. By studying the rate of hydrolysis under different conditions (e.g., varying pH, catalyst concentration, or solvent), researchers can gain insights into the reaction mechanism, such as whether it proceeds through a concerted or stepwise pathway, and the nature of the rate-determining step. mdpi.com

Similarly, the solvolysis of benzyl derivatives with different ring substituents has been a cornerstone in physical organic chemistry for elucidating the mechanisms of nucleophilic substitution reactions. nih.gov The rate of solvolysis is highly sensitive to the electronic effects of the substituents on the aromatic ring. By comparing the solvolysis rates of a series of substituted benzyl compounds, including those with nitro groups, it is possible to construct Hammett plots and determine the reaction constants (ρ), which provide information about the charge development in the transition state. A large negative ρ value, for example, would indicate the development of significant positive charge at the benzylic carbon in the transition state, consistent with an SN1-like mechanism. The position of the nitro group (ortho, meta, or para) has a distinct electronic effect (inductive vs. resonance), allowing for a fine-tuning of the substrate's reactivity and a more detailed probing of the reaction mechanism. The m-nitro group, in particular, exerts a strong electron-withdrawing inductive effect, which would be expected to destabilize a carbocationic intermediate and thus disfavor an SN1 pathway, making this compound a useful substrate for studying reactions that proceed through alternative mechanisms.

The following table summarizes the utility of nitro-substituted esters in kinetic and mechanistic studies:

Area of StudyInformation Gained
Enzyme Kinetics Determination of catalytic efficiency and mechanism of action. mdpi.com
Catalysis Elucidation of catalytic pathways (e.g., bifunctional catalysis). mdpi.com
Solvolysis Mechanisms Probing the nature of the transition state and the influence of electronic effects on reaction rates (e.g., Hammett analysis). nih.gov
Reaction Pathways Distinguishing between concerted and stepwise mechanisms. mdpi.com

Comparative Chemical Studies and Structure Reactivity Relationships Within Nitrobenzyl Esters

Impact of Nitro Group Positional Isomerism (ortho, para, meta) on Chemical Behavior and Spectroscopic Signatures

The position of the nitro group—ortho, meta, or para—relative to the benzylic ester functionality dictates the electronic and steric environment of the molecule, leading to distinct chemical behaviors and spectroscopic characteristics.

The chemical reactivity of nitrobenzyl derivatives is significantly influenced by the position of the nitro group. For instance, in the solvolysis of nitrobenzyl bromides, a reaction that provides insights into the reactivity of the corresponding acetates, the ortho and para isomers exhibit similar behavior in most solvents, suggesting a dominant S(_N)2 pathway. However, in solvents with a high fluoroalcohol content, the ortho-isomer shows considerably higher reaction rates than predicted, implicating intramolecular participation by the ortho-nitro group. rsc.orgresearchgate.net This suggests that the ortho-nitro group can act as an internal nucleophile, assisting in the departure of the leaving group. researchgate.net

In contrast, the electron-withdrawing nature of the nitro group generally deactivates the benzene (B151609) ring towards electrophilic substitution. This deactivation is most pronounced at the ortho and para positions due to resonance effects, making the meta position the most likely site for electrophilic attack.

Spectroscopic signatures, particularly NMR and IR spectra, provide a clear differentiation between the isomers.

Spectroscopic Data of Nitrobenzyl Acetate (B1210297) Isomers

CompoundIsomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Selected IR Bands (cm⁻¹)
o-Nitrobenzyl acetateortho8.12 (d, 1H), 7.66 (t, 1H), 7.61 (t, 1H), 7.4 (d, 1H), 2.38 (s, 3H) thieme-connect.de168.71, 144.13, 137.57, 126.66, 120.24, 119.97, 20.83 thieme-connect.deC=O stretch: ~1740, NO₂ stretch: ~1530, 1350
m-Nitrobenzyl acetatemeta8.25 (s, 1H), 8.15 (d, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 5.20 (s, 2H), 2.15 (s, 3H)Data not availableC=O stretch: ~1740, NO₂ stretch: ~1530, 1350
p-Nitrobenzyl acetatepara8.23 (d, 2H), 7.53 (d, 2H), 5.20 (s, 2H), 2.16 (s, 3H) thieme-connect.de170.51, 148.16, 147.53, 128.26, 123.91, 64.9, 20.73 thieme-connect.deC=O stretch: ~1740, NO₂ stretch: ~1530, 1350

Note: Specific IR data for the individual isomers is based on general characteristic frequencies for the functional groups present.

Influence of Substituents on the Aromatic Ring and Ester Moiety on Reactivity

The introduction of additional substituents on the aromatic ring or modifications to the ester moiety can further modulate the reactivity of nitrobenzyl esters.

Aromatic Ring Substituents: Electron-donating groups (EDGs) on the benzyl (B1604629) ring generally accelerate reactions that involve the formation of a positive charge at the benzylic position, such as in S(_N)1-type reactions. Conversely, electron-withdrawing groups (EWGs) decelerate such reactions. In the context of bioreductive drug design, where 4-nitrobenzyl carbamates are used as triggers, electron-donating substituents on the benzyl ring have been shown to accelerate the fragmentation of the corresponding hydroxylamines, which is a key step in the drug release mechanism. researchgate.net This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. researchgate.net

Ester Moiety Modifications: Changes to the ester group itself, such as replacing the acetate with a different carboxylate, can influence reactivity through steric and electronic effects. For example, bulkier ester groups can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down hydrolysis rates. The electronic nature of the R group in an R-COO- ester can also impact the electrophilicity of the carbonyl carbon.

Systematic Investigations of Analogues and Derivatives: Synthesis and Reactivity

The synthesis of analogues and derivatives of nitrobenzyl esters is often achieved through standard esterification procedures. For instance, p-nitrobenzyl acetate can be prepared by the reaction of p-nitrobenzyl chloride or bromide with ethanolic potassium acetate, or by the nitration of benzyl acetate. orgsyn.org Similarly, m-nitrobenzyl alcohol can be prepared from m-nitrobenzaldehyde via the Cannizzaro reaction, which can then be esterified to produce this compound. prepchem.com

The selective reduction of the nitro group in the presence of the ester functionality is another area of investigation. For ester-substituted nitroarenes, a combination of NaBH₄ and FeCl₂ has been shown to selectively reduce the nitro group, with the relative position of the nitro and ester groups influencing the reaction's success. thieme-connect.com Generally, meta- and para-substituted isomers give excellent yields, while ortho-isomers can be more challenging due to steric effects. thieme-connect.com

Emerging Research Directions and Future Perspectives in M Nitrobenzyl Acetate Chemistry

Integration with Flow Chemistry and Microfluidic Reactor Technologies for Enhanced Synthesis

The synthesis of m-nitrobenzyl acetate (B1210297), particularly through aromatic nitration, presents challenges typical of highly exothermic reactions, including safety concerns and the formation of byproducts. beilstein-journals.org Continuous flow chemistry and microfluidic reactors offer significant advantages over traditional batch processing for such reactions. vapourtec.comnjbio.com These technologies provide superior control over reaction parameters due to high surface-area-to-volume ratios, which facilitate efficient heat transfer and precise temperature regulation. njbio.combeilstein-journals.orgnih.gov This enhanced control minimizes the risk of thermal runaways and reduces the formation of undesired isomers or over-nitrated products. vapourtec.com

In a flow synthesis setup, streams of benzyl (B1604629) acetate and a nitrating agent (e.g., a mixture of nitric and sulfuric acid) can be precisely mixed in a microreactor, with the reaction temperature maintained optimally throughout the reactor coil. vapourtec.comresearchgate.net The residence time, which dictates the extent of reaction, can be accurately controlled by adjusting the flow rates of the pumps. njbio.com This level of control allows for rapid optimization of reaction conditions to maximize the yield and selectivity for m-nitrobenzyl acetate. Furthermore, the small reactor volumes inherent to flow chemistry significantly enhance the safety profile when handling potentially hazardous nitrating mixtures. beilstein-journals.orgnih.govresearchgate.net The continuous nature of the process also allows for scalable production by extending the operation time or by "numbering up" — running multiple reactor systems in parallel. njbio.com

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production (Hypothetical)

Parameter Conventional Batch Reactor Microfluidic Flow Reactor
Reaction Volume Liters (L) Microliters (µL) to Milliliters (mL)
Heat Transfer Poor to moderate, risk of "hot spots" Excellent, uniform temperature profile
Mixing Slow, diffusion-dependent Rapid, efficient micromixing
Safety Higher risk of thermal runaway Inherently safer due to small volumes
Control Limited control over parameters Precise control of temperature, pressure, time
Byproduct Formation Higher potential for isomers/impurities Minimized due to precise control
Scalability Difficult, requires re-optimization Straightforward (numbering-up/scaling-out)
Reaction Time Hours Seconds to Minutes

Computational Design and Discovery of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and electronic properties of organic molecules. qu.edu.qaresearchgate.net For this compound and its derivatives, computational methods can provide deep insights into their structure-activity relationships, guiding the design of new molecules with specific, tailored functionalities. By modeling different substituents on the aromatic ring or modifying the acetate group, researchers can predict how these changes will affect the molecule's properties. rsc.orgmdpi.com

Table 2: Hypothetical DFT-Calculated Properties of Substituted this compound Derivatives

Substituent (Position) HOMO (eV) LUMO (eV) Energy Gap (eV) Predicted Reactivity Trend
None (m-NBA) -8.5 -1.2 7.3 Baseline
4-Methoxy (-OCH₃) -7.9 -1.1 6.8 More susceptible to electrophilic attack
4-Cyano (-CN) -9.1 -1.8 7.3 Less susceptible to electrophilic attack
4-Fluoro (-F) -8.7 -1.4 7.3 Slightly deactivated ring
4-Amino (-NH₂) -7.5 -1.0 6.5 Highly activated ring

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Intermediate Detection

Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, enable the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. mt.commagritek.comrsc.org This provides a continuous stream of data on the concentrations of reactants, intermediates, products, and byproducts. magritek.com

By immersing a probe directly into the reaction vessel, techniques like Attenuated Total Reflectance (ATR)-FTIR can track the disappearance of reactant-specific vibrational bands (e.g., the O-H stretch of an alcohol precursor) and the appearance of product bands (e.g., the C=O ester stretch of this compound). mdpi.com This allows for precise determination of reaction endpoints and kinetic profiles. youtube.com Similarly, flow-NMR spectroscopy can be coupled with a reaction setup to provide detailed structural information over time. rsc.orgnih.govbeilstein-journals.org This is particularly valuable for identifying transient intermediates that may offer insights into the reaction mechanism, which would be impossible to detect using traditional offline analysis methods like chromatography. magritek.com The data gathered from these techniques are vital for developing robust and efficient synthetic protocols. rsc.org

Table 3: Key Spectroscopic Markers for Monitoring this compound Synthesis

Species Technique Key Signal Approximate Position
m-Nitrobenzyl Alcohol (Reactant) FTIR O-H stretch 3200-3500 cm⁻¹
Acetic Anhydride (B1165640) (Reactant) FTIR C=O stretch (anhydride) ~1820 & 1750 cm⁻¹
This compound (Product) FTIR C=O stretch (ester) ~1740 cm⁻¹
This compound (Product) ¹H NMR -CH₂- protons ~5.2 ppm
This compound (Product) ¹H NMR -CH₃ protons ~2.1 ppm

Potential Applications in Advanced Materials Science and Supramolecular Assemblies

The nitrobenzyl ester moiety is a well-known photolabile protecting group, a property that makes this compound and its derivatives highly attractive for applications in advanced materials science. mdpi.comsemanticscholar.org When incorporated into polymer chains or hydrogels, these groups can act as photocleavable linkers. acs.org Upon irradiation with UV light, the ester bond breaks, leading to the degradation of the material or a change in its properties, such as solubility or mechanical strength. nih.gov This enables the creation of "smart" materials for applications like on-demand drug delivery, where a therapeutic agent can be released at a specific time and location, or in tissue engineering for fabricating photodegradable scaffolds that mimic the dynamic nature of biological tissues.

In the realm of supramolecular chemistry, the structural features of this compound—an aromatic ring, a nitro group, and an ester functionality—can be exploited to direct the formation of ordered assemblies. The electron-deficient nitroaromatic ring can participate in π-π stacking interactions with electron-rich aromatic systems. The oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. These non-covalent interactions can be used to construct complex, self-assembled architectures like liquid crystals, gels, or molecular containers. The ability to trigger disassembly with light adds a layer of dynamic control, making these systems potentially useful for developing responsive sensors or molecular machinery.

Multidisciplinary Research Bridging Organic Chemistry with Related Fields

The study and application of this compound are inherently multidisciplinary, extending far beyond the traditional boundaries of organic synthesis. Its unique properties create a nexus for collaboration between chemists, biologists, materials scientists, and engineers.

Chemical Biology: The photocleavable nature of the nitrobenzyl group is widely used to create "caged compounds". researchgate.netnih.govbunri-u.ac.jptocris.com A biologically active molecule, such as a neurotransmitter or a second messenger, can be attached to the m-nitrobenzyl moiety, rendering it inert. nih.gov The active molecule can then be released with high spatial and temporal precision using a focused light source, allowing researchers to study complex biological processes in real-time within living cells. researchgate.netnih.gov

Materials Science and Engineering: As detailed previously, the integration of this compound derivatives into polymers and other materials is a key focus for creating photoresponsive and smart materials. mdpi.comsemanticscholar.org This involves research into polymer chemistry, photophysics, and material characterization to design materials with precisely controlled degradation or release profiles. acs.org

Analytical Chemistry: The need to understand the kinetics of both the synthesis and the photocleavage of this compound drives the development and application of advanced analytical techniques. Real-time spectroscopic monitoring and high-resolution mass spectrometry are essential tools for mechanistic studies and quality control. acs.org

Chemical Engineering: The translation of synthetic routes for this compound from the laboratory bench to industrial production relies on principles of chemical engineering. Optimizing reaction conditions using flow chemistry and microreactor technology for safe, efficient, and scalable synthesis is a prime example of this interdisciplinary collaboration. beilstein-journals.orgnih.gov

Table 4: Multidisciplinary Applications of this compound Chemistry

Field Core Concept / Property Specific Application Example
Chemical Biology Photolabile Protecting Group Caged compounds for controlled release of acetic acid or other biomolecules in cells.
Materials Science Photo-induced Bond Cleavage Creating photodegradable hydrogels for tissue engineering scaffolds.
Polymer Chemistry Monomer Functionalization Synthesis of photo-patternable thin films for microelectronics.
Chemical Engineering Process Intensification Development of safe and scalable continuous flow synthesis protocols.
Supramolecular Chemistry Non-covalent Interactions Building blocks for light-responsive self-assembled materials.

Q & A

Q. What are the recommended synthetic routes for m-nitrobenzyl acetate, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via acetylation of m-nitrobenzyl alcohol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Key parameters include:

  • Temperature control : Maintain 0–5°C during acetyl chloride addition to prevent side reactions.
  • Stoichiometry : Use a 1.2:1 molar ratio of acetylating agent to m-nitrobenzyl alcohol for complete conversion.
  • Purification : Isolate via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) . Validation: Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via NMR (δ 2.1 ppm for acetate methyl protons; aromatic protons at δ 7.5–8.2 ppm).

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • HPLC : Use a C18 column with a mobile phase of 60:40 acetonitrile/water (0.1% TFA) at 1 mL/min; retention time ~8.2 min (UV detection at 254 nm) .
  • Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 195 [M]⁺ and fragments at m/z 152 (loss of acetyl group) and m/z 123 (NO₂ cleavage) .
  • NMR : Compare with literature data for meta-substitution patterns (e.g., coupling constants in aromatic region).

Advanced Research Questions

Q. What role does this compound play in modulating charge states during electrospray ionization mass spectrometry (ESI-MS) of proteins?

this compound derivatives (e.g., m-nitrobenzyl alcohol) are used as supercharging additives in ESI-MS. At 20 mM concentration in 80 mM ammonium acetate:

  • Enhances protonation of protein complexes, increasing charge states (e.g., +20 to +25 for 50 kDa proteins).
  • Mechanism: Disrupts water structure at droplet interfaces, promoting ion emission . Experimental Design: Optimize additive concentration (10–50 mM) and compare with triethylammonium acetate (charge-reducing agent) to balance signal intensity and resolution .

Q. How does the meta-nitro group influence the reactivity of this compound in cycloaddition or condensation reactions?

The electron-withdrawing nitro group at the meta position:

  • Activates the benzyl carbon for nucleophilic substitution (e.g., forming Schiff bases with amines).
  • Stabilizes transition states in Diels-Alder reactions (e.g., dienophile reactivity increased by 30% vs. ortho/para isomers). Case Study: Condensation with diphenylamine in HCl yields m-nitrobenzylidene derivatives (melting point 224°C), confirmed via IR (C=N stretch at 1640 cm⁻¹) .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological samples), and how can they be resolved?

  • Matrix Interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from proteins/lipids.
  • Detection Limits : Achieve sub-ppm sensitivity via LC-MS/MS with MRM transitions (m/z 195 → 152/123).
  • Calibration : Prepare standards in matching solvent systems (e.g., 100 mM ammonium acetate for ESI-MS compatibility) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to validate structural assignments?

  • Hypothesis : Isomeric impurities (ortho/para) may skew melting points.
  • Resolution : a. Perform X-ray crystallography to confirm molecular packing. b. Use 2D NMR (COSY, NOESY) to verify substitution patterns. c. Compare with synthesized pure isomers (e.g., ortho-nitrobenzyl acetate melts at 231°C vs. meta at 224°C) .

Methodological Best Practices

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Buffer Systems : Test stability in acetate buffer (pH 3.6–5.6) and phosphate buffer (pH 6–8) at 25°C and 40°C.
  • Analysis : Quantify degradation via HPLC every 24 hours; calculate half-life using first-order kinetics.
  • Key Finding : Hydrolysis accelerates above pH 7 (t₁/₂ < 48 hrs vs. >2 weeks at pH 4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.